4,4-Dibutyl-2-phenyl-1,3,2lambda~5~,4-dioxarsastannetan-2-one
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Overview
Description
4,4-Dibutyl-2-phenyl-1,3,2lambda~5~,4-dioxarsastannetan-2-one is a complex organotin compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dibutyl-2-phenyl-1,3,2lambda~5~,4-dioxarsastannetan-2-one typically involves the reaction of dibutyltin oxide with phenylarsine oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction mixture is heated to a specific temperature, usually around 100-150°C, to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors equipped with temperature and pressure control systems. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4,4-Dibutyl-2-phenyl-1,3,2lambda~5~,4-dioxarsastannetan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles. The reactions are carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tin or arsenic compounds, while reduction may produce lower oxidation state derivatives. Substitution reactions can result in a variety of products depending on the substituents introduced.
Scientific Research Applications
4,4-Dibutyl-2-phenyl-1,3,2lambda~5~,4-dioxarsastannetan-2-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug development and diagnostic imaging.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4,4-Dibutyl-2-phenyl-1,3,2lambda~5~,4-dioxarsastannetan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological and chemical effects. The specific pathways involved depend on the context in which the compound is used and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4,4-Dibutyl-2-phenyl-1,3,2lambda~5~,4-dioxastannetan-2-one: Similar structure but lacks the arsenic atom.
4,4-Dibutyl-2-phenyl-1,3,2lambda~5~,4-dioxarsastannetan-2-thione: Similar structure but contains a sulfur atom instead of an oxygen atom.
Uniqueness
4,4-Dibutyl-2-phenyl-1,3,2lambda~5~,4-dioxarsastannetan-2-one is unique due to the presence of both tin and arsenic atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
55028-22-3 |
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Molecular Formula |
C14H23AsO3Sn |
Molecular Weight |
432.96 g/mol |
IUPAC Name |
4,4-dibutyl-2-phenyl-1,3,2λ5,4-dioxarsastannetane 2-oxide |
InChI |
InChI=1S/C6H7AsO3.2C4H9.Sn/c8-7(9,10)6-4-2-1-3-5-6;2*1-3-4-2;/h1-5H,(H2,8,9,10);2*1,3-4H2,2H3;/q;;;+2/p-2 |
InChI Key |
WLBDUGDBFGGZIG-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn]1(O[As](=O)(O1)C2=CC=CC=C2)CCCC |
Origin of Product |
United States |
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